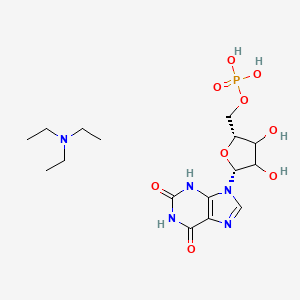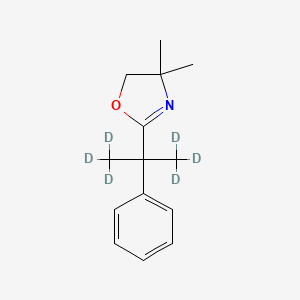
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is a derivative of Docetaxel, which is a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel involves multiple steps, starting from Docetaxel. The synthetic route typically includes the protection of hydroxyl groups, selective acylation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as a chemotherapeutic agent and understanding its interactions with other drugs.
Industry: Developing new formulations and delivery methods for Docetaxel derivatives
Wirkmechanismus
The mechanism of action of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is similar to that of Docetaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to cell death. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other Docetaxel derivatives. Similar compounds include:
Docetaxel: The parent compound used in cancer treatment.
Paclitaxel: Another widely used chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their clinical applications and effectiveness.
Eigenschaften
Molekularformel |
C58H72N2O18 |
|---|---|
Molekulargewicht |
1085.2 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,46(64)44(71-12)39(31)55(58,9)10)37(28-38-57(45,30-72-38)76-32(2)61)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58+/m0/s1 |
InChI-Schlüssel |
TXIPHSRCPRFHTI-JVHVIAPCSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


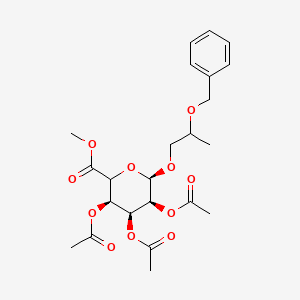




![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
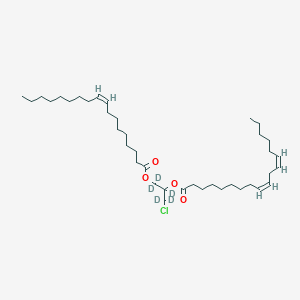
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

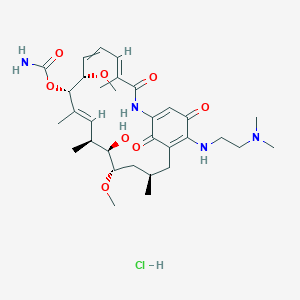
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
